1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride
Overview
Description
“1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride” is a Protease class compound . It has a molecular weight of 509.47 and a molecular formula of C18H42Cl2N6O6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17 (25)21-5-1-2-6-22-18 (26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2, (H2,21,23,25) (H2,22,24,26);2*1H
. This code provides a specific representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 687.5±55.0 °C and a predicted density of 1.125±0.06 g/cm3 . Its pKa is predicted to be 13.58±0.46 .Scientific Research Applications
Polymer Chemistry : This compound is involved in reactions that lead to the formation of polymers. For example, the reaction of 4,4-dimethyl-1,3-dioxane with dinitriles yields compounds that can be hydrolyzed under certain conditions to produce 3-methyl-3-amino-1-butanol, a compound useful in polymer chemistry (Kuznetsov, Mazepa, Brusilovskii, & Krasnoshchekaya, 2001).
Catalysis : The compound has been found effective as a catalyst in certain chemical reactions. For instance, bis-ionic liquid 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) was used as a catalyst for synthesizing novel benzoxazoles, demonstrating its utility in facilitating chemical reactions (Nikpassand, Zare Fekri, & Farokhian, 2015).
Material Synthesis : It plays a role in the synthesis of materials like poly(ether–ester–imide)s, which are known for their thermal stability and solubility. A dicarboxylic acid synthesized from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride is an example of such applications (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Pharmaceutical Research : In the realm of pharmaceutical chemistry, derivatives of this compound have been explored for their antimicrobial activities. For instance, novel triazole-thiol and thiadiazole derivatives based on this compound were synthesized and screened for antimicrobial activities, demonstrating its potential in the development of new pharmaceuticals (Düğdü, Ünver, Ünlüer, & Sancak, 2014).
Ionic Liquids : The compound has been used in the formation of ionic liquids, which are salts in the liquid state and have applications in green chemistry. For example, 3,3′-(butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride and hydrogen sulfate were used as catalysts in the synthesis of various chemical compounds, highlighting its role in facilitating eco-friendly chemical processes (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statement P261 is also associated with this compound . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Properties
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRLJOKJOUBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl2N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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